molecular formula C4H4INO B1306212 4-Iodo-5-methylisoxazole CAS No. 7064-38-2

4-Iodo-5-methylisoxazole

Cat. No. B1306212
CAS RN: 7064-38-2
M. Wt: 208.99 g/mol
InChI Key: NFLDXKDDDKVRSN-UHFFFAOYSA-N
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Description

The compound "4-Iodo-5-methylisoxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the iodine substituent at the 4-position and a methyl group at the 5-position makes it a unique molecule with potential for various chemical transformations and biological activities.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those similar to 4-Iodo-5-methylisoxazole, can be achieved through various methods. For instance, the palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported to construct 4-aminomethylidene isoxazolone derivatives, which retain the ring structure while modifying the methylene group . Additionally, the synthesis of isoxazole-4-carboxylic acid derivatives through domino isomerization and the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines that can isomerize into isoxazoles or oxazoles have been described . Moreover, the synthesis of 3-substituted 5-(tributylstannyl)isoxazoles, which can be iodinated to form 5-iodo-3-methylisoxazole, demonstrates a pathway to synthesize compounds structurally related to 4-Iodo-5-methylisoxazole .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and versatile. For example, the crystal structure of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes has been determined by X-ray diffraction, which provides insights into the geometric configuration of such compounds . Computational studies, including density functional theory (DFT), have been used to predict geometrical properties and vibrational wavenumbers of isoxazole derivatives, which are crucial for understanding the molecular structure and reactivity .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. The palladium-catalyzed cross-coupling reactions have been utilized to form 4-aryl-3,5-dimethylisoxazoles from 3,5-dimethyl-4-iodoisoxazoles, which can then be converted to other compounds such as 3-aryl-2,4-pentanediones . Additionally, the synthesis of 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety has been achieved through reactions like the Mannich reaction and cyclization of hydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, including solubility, lipophilicity, and drug-likeness, can be predicted using various software tools such as Molinspiration and ALOGPS 2.1 . The antibacterial and antifungal activities of these compounds have been evaluated, indicating potential pharmaceutical applications . Furthermore, the thermal stability of specific isoxazole derivatives has been studied using thermogravimetric analysis (TGA), which is important for their practical application .

Scientific Research Applications

Haloisoxazoles in Organic Synthesis and Medicinal Chemistry

  • Scientific Field : Organic Synthesis and Medicinal Chemistry .
  • Application Summary : Haloisoxazoles, including 4-Iodo-5-methylisoxazole, are an important class of aromatic heterocycles. They have diverse applications, from the creation of materials exhibiting liquid crystalline properties to medicine and medicinal chemistry .
  • Methods of Application : The synthesis of haloisoxazoles involves cross-coupling reactions, a powerful tool of modern organic synthesis. These reactions have been added to the traditional methods of functionalization of aromatic and heteroaromatic compounds based on aryl halides, using Grignard reagents, or nucleophilic substitution .
  • Results or Outcomes : The use of haloisoxazoles in cross-coupling reactions opens a convenient approach to the synthesis of combinatorial libraries of new heterocyclic compounds .

Functionalization of 3-Ethoxy-4-iodo-5-methylisoxazole

  • Scientific Field : Organic Synthesis .
  • Application Summary : 4-Iodo-5-methylisoxazole can be functionalized at position 4 via metalation/transmetalation, replacing the iodine atom with a magnesium atom, and then the magnesium atom with a zinc atom .
  • Methods of Application : The process involves the exchange of iodine for magnesium and the latter for zinc atom. The resulting metalated isoxazoles can be converted in high yields to isoxazole-containing alcohols and ketones .
  • Results or Outcomes : This method provides a convenient approach to the synthesis of new heterocyclic compounds, expanding the range of potential applications for 4-Iodo-5-methylisoxazole .

Halogensubstituted Isoxazoles in Cross-Coupling Reactions

  • Scientific Field : Organic Synthesis .
  • Application Summary : Halogensubstituted isoxazoles, including 4-Iodo-5-methylisoxazole, are used in cross-coupling reactions. These reactions open a convenient approach to the synthesis of combinatorial libraries of new heterocyclic compounds .
  • Methods of Application : The cross-coupling reactions of halogensubstituted isoxazoles involve the transformation of the C–Hal bond into the C–C or C–Y bond (where Y is heteroatom) with the participation of metal complex catalysis .
  • Results or Outcomes : The use of halogensubstituted isoxazoles in cross-coupling reactions has been noted to provide noticeably fewer examples of cross-coupling reactions among isoxazoles in comparison to 1,3-oxazoles, which may be due to the low availability of the starting compounds – haloisoxazoles .

Safety And Hazards

4-Iodo-5-methylisoxazole is classified under the GHS07 hazard class . It may cause skin irritation, and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .

properties

IUPAC Name

4-iodo-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO/c1-3-4(5)2-6-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLDXKDDDKVRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383683
Record name 4-Iodo-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-5-methylisoxazole

CAS RN

7064-38-2
Record name 4-Iodo-5-methylisoxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-5-methylisoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-5-methyl-1,2-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
H Kromann, FA Sløk, TN Johansen… - Tetrahedron, 2001 - Elsevier
… The coupling reactions were performed using 3-ethoxy-4-iodo-5-methylisoxazole (4) as the key intermediate. Coupling of 4 under Suzuki–Miyaura or Stille conditions using Pd(PPh 3 ) …
Number of citations: 45 www.sciencedirect.com
NA Zefirov, EV Nurieva, AV Mamaeva… - Russian Chemical …, 2023 - Springer
… It should be noted that 4-bromo- and 4-iodo5-methylisoxazole-3-carboxylic acids 5 and 6 are mentioned in patents,22,23 but no spectral and physicochemical characteristics, as well as …
Number of citations: 1 link.springer.com
OB Bondarenko, NV Zyk - Chemistry of Heterocyclic Compounds, 2020 - Springer
… Scheme 36 shows examples of functionalization of 3-ethoxy-4-iodo-5-methylisoxazole (23) at position 4 via metalation/transmetalation by exchang-ing iodine for magnesium and the …
Number of citations: 8 link.springer.com
H Kromann, FA Sløk, TB Stensbøl… - Journal of medicinal …, 2002 - ACS Publications
… -catalyzed reaction of 3-ethoxy-4-iodo-5-methylisoxazole with a number of arylboronic acids … In addition, Heck couplings using 3-ethoxy-4-iodo-5-methylisoxazole have proven useful in …
Number of citations: 11 pubs.acs.org
MAP Martins, AR Meyer, AZ Tier, K Longhi, LC Ducati… - …, 2015 - pubs.rsc.org
… Single crystals of the products 3-amino-4-chloro-5-methylisoxazole (1), 3-amino-4-bromo-5-methylisoxazole (2), and 3-amino-4-iodo-5-methylisoxazole (3) were obtained by dissolving …
Number of citations: 37 pubs.rsc.org
TMVD Pinho e Melo - Current Organic Chemistry, 2005 - ingentaconnect.com
Isoxazoles are a class of heterocyclic compounds having a remarkable number of applications and have been demonstrated to be very versatile building blocks in organic synthesis. …
Number of citations: 343 www.ingentaconnect.com
S Madhavan, SK Keshri, M Kapur - Asian Journal of Organic …, 2021 - Wiley Online Library
… Krogsgaard-Larsen and co-workers effectively utilized Pd-catalyzed cross-coupling reactions to synthesize densely functionalized isoxazoles from 3-ethoxy-4-iodo-5-methylisoxazole (…
Number of citations: 23 onlinelibrary.wiley.com
P Kumar, M Kapur - Organic letters, 2019 - ACS Publications
… (15) The coupling of alkenes and alkynes with 3,5-dimethyl-4-iodoisoxazole, 3-ethoxy-4-iodo-5-methylisoxazole has also been reported. (16) Based on our previous experience of C–H …
Number of citations: 50 pubs.acs.org
JC Badenock - Metalation of Azoles and Related Five-Membered Ring …, 2012 - Springer
… In one such example, 3-ethoxy-4-iodo-5-methylisoxazole (49) converted effectively to the Grignard intermediate 50, before reaction with benzaldehyde and benzoyl chloride to give the …
Number of citations: 7 link.springer.com
I Collins - Journal of the Chemical Society, Perkin Transactions 1, 2002 - pubs.rsc.org
… 3-Ethoxy-4-iodo-5-methylisoxazole was treated similarly. Lithium stannylcuprates gave halogen–tin exchange in pyrazoles and isoxazoles, 81 while halopyridines were converted to the …
Number of citations: 46 pubs.rsc.org

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